1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE
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Overview
Description
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety, along with a benzenesulfonyl and benzylpiperidine group, makes this compound a unique and versatile scaffold for drug discovery and development.
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under specific conditions.
Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with a suitable quinazoline precursor.
Piperidine substitution: The final step involves the substitution of the piperidine ring with a benzyl group, typically using a benzyl halide in the presence of a base.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the quinazoline ring, leading to the formation of various substituted derivatives.
Sulfonylation and Desulfonylation: The benzenesulfonyl group can be introduced or removed under specific conditions, leading to the formation of sulfonylated or desulfonylated derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and bases (e.g., sodium hydroxide).
Scientific Research Applications
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE has several scientific research applications, including:
Medicinal Chemistry:
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE can be compared with other similar compounds, such as:
1,2,3-Triazoloquinoxaline derivatives: These compounds share a similar triazole-quinazoline scaffold and exhibit similar biological activities, including antibacterial and anticancer properties.
1,2,4-Triazoloquinazoline derivatives:
Triazolothiadiazine derivatives: These compounds have a triazole ring fused with a thiadiazine moiety and exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-benzylpiperidin-1-yl)-7-chlorotriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O2S/c28-21-11-12-24-23(18-21)25(32-15-13-20(14-16-32)17-19-7-3-1-4-8-19)29-26-27(30-31-33(24)26)36(34,35)22-9-5-2-6-10-22/h1-12,18,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJIEVFAGLTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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